![molecular formula C16H21N5O B1612898 1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine CAS No. 823809-16-1](/img/structure/B1612898.png)

1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

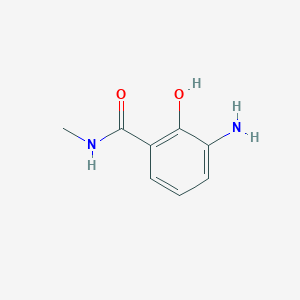

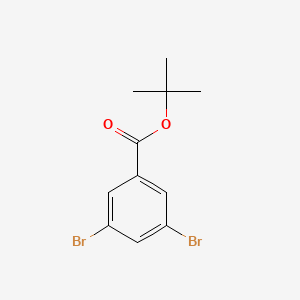

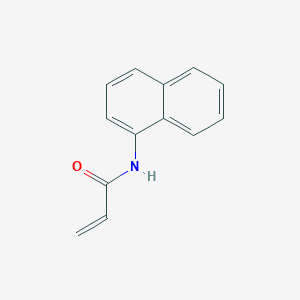

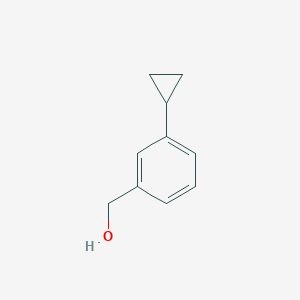

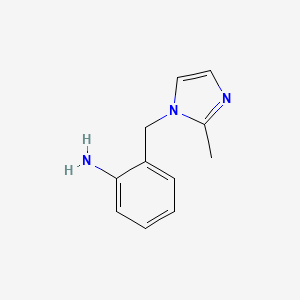

This compound is a derivative of imidazoquinoline, which is a class of compounds known for their biological activity . The presence of the imidazoquinoline core suggests that this compound may also exhibit some biological activity.

Synthesis Analysis

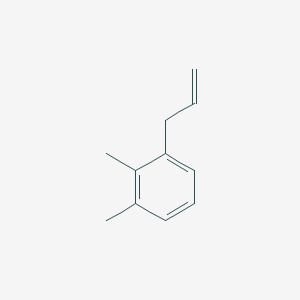

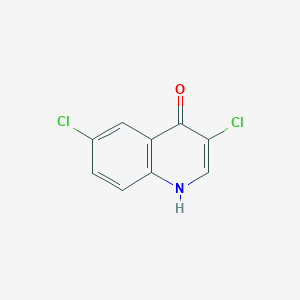

The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of quinolin-4-one derivatives involves a Michael Addition-Elimination/Palladium-Catalyzed Buchwald-Hartwig Amination Reaction .Chemical Reactions Analysis

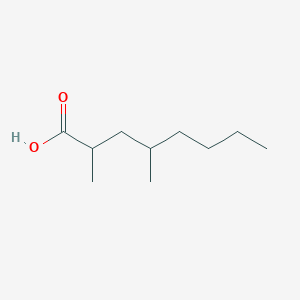

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present in the molecule. For example, the amino group could participate in reactions such as amide bond formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amino group could impact its solubility in different solvents .科学的研究の応用

-

- Quinolone and its analogs are heterocyclic classes of organic compounds displaying biologically active and a broad spectrum of pharmaceutical drug scaffolds .

- They are the first-line chemotherapeutic treatment for a wide spectrum of bacterial infections .

- Recently, these compounds have been shown to have the potential to cure and regulate various acute and chronic diseases, including pain, ischemia, immunomodulation, inflammation, malarial, bacterial infection, fungal infection, HIV, and cancer .

-

Biological Evaluation of Coumarin-fused Heterocycles

- Coumarin-fused heterocycles, mainly pyridine or quinoline, possess a plethora of biological attributes such as anti-bacterial, anti-fungal, and anti-cancer properties .

- The synthesis of chromeno[4,3-b]pyridin/quinolin-one derivatives by the construction of either pyridine, or quinoline, or coumarin rings via classical reaction protocols, ultrasound-mediated reactions, microwave-mediated reactions, organo-catalyzed reactions, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions and green reaction protocols starting from suitable precursors has been reported .

-

Modular Synthesis of 4-Aminoquinolines

- A copper-catalyzed regiocontrolled three-component reaction of nitriles, diaryliodoniums, and ynamides provides diversified 4-aminoquinolines .

- The C7-substituted regioisomers were formed regioselectively when meta-substituted phenyliodonium salts were used .

- [1,3] N-to-C rearrangement of the products to quinolin-4-ylmethanesulfonamides and simultaneous deprotection of benzyl and sulfonamide group are also reported .

-

Synthesis of Pyrrolo[3,4-c]quinolin-1-ones

- An efficient and facile synthesis of pyrrolo[3,4-c]quinoline-1-ones by TMSCl-catalyzed reaction of easily available substituted isatins and β-enamino ketone derivatives has been developed .

- This cascade reaction has shown good functional group tolerance, operational simplicity, and proceeded smoothly in good to excellent yields via a one-step method under mild conditions .

-

One-Pot Synthesis of Quinolin-4(1H)-one

- Intermolecular Michael addition of an amine to a (Z)-β-chlorovinyl ketone followed by elimination of a chloride anion provides enamine intermediates .

- These intermediates can be transformed into quinolin-4(1H)-one products by a palladium-catalyzed intramolecular N-arylation in a tandem one-pot manner, with good to excellent yields .

-

Fluorescence Study of Chromeno Derivatives

- Chromeno derivatives, mainly pyridine or quinoline, possess a plethora of biological attributes such as anti-bacterial, anti-fungal, and anti-cancer properties, in addition to being fluorescence active .

- This review assesses the past and current status of research works associated with these compounds in light of the vast body of work on different synthetic methodologies, bioactivity and fluorescence studies .

将来の方向性

特性

IUPAC Name |

1-(3-aminopropyl)-2-(ethoxymethyl)imidazo[4,5-c]quinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O/c1-2-22-10-13-20-14-15(21(13)9-5-8-17)11-6-3-4-7-12(11)19-16(14)18/h3-4,6-7H,2,5,8-10,17H2,1H3,(H2,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJUMTMMTHTXOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=NC2=C(N1CCCN)C3=CC=CC=C3N=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625037 |

Source

|

| Record name | 1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine | |

CAS RN |

823809-16-1 |

Source

|

| Record name | 1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrimido[5,4-d]pyrimidine](/img/structure/B1612823.png)

![6-bromo-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B1612826.png)

![4'-(Methoxycarbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1612828.png)

![5-[(Thiophen-2-yl)methyl]thiophene-2-carbaldehyde](/img/structure/B1612835.png)